Tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
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Overview
Description
Tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate typically involves multiple steps starting from simpler organic molecules. One common method involves the reaction of 3-bromoaniline with chloral hydrate and hydroxylamine hydrochloride to form a cyclic intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired benzodiazepine structure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process also involves rigorous purification steps to ensure the final product meets the required purity standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as azides or nitriles.
Scientific Research Applications
Tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic and sedative properties .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative effects.
Lorazepam: Known for its potent anxiolytic properties and shorter duration of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
Tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate is unique due to the presence of the tert-butyl ester group and the bromine atom, which can influence its pharmacokinetic properties and its interactions with biological targets. These structural features may offer advantages in terms of specificity and potency compared to other benzodiazepines.
Properties
IUPAC Name |
tert-butyl 8-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-8-11(15)5-4-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANBRNCUSLWDBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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